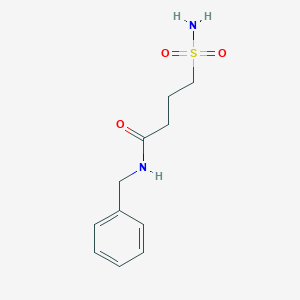![molecular formula C15H27N B12527149 2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine CAS No. 802308-56-1](/img/structure/B12527149.png)
2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethyltricyclo[3220~2,4~]nonan-1-yl)-N-methylpropan-2-amine is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ethyl and amine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine is unique due to its specific tricyclic structure and the presence of both ethyl and amine functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
802308-56-1 |
|---|---|
Fórmula molecular |
C15H27N |
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
2-(5-ethyl-1-tricyclo[3.2.2.02,4]nonanyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C15H27N/c1-5-14-6-8-15(9-7-14,12-10-11(12)14)13(2,3)16-4/h11-12,16H,5-10H2,1-4H3 |
Clave InChI |
LHBSZKRBBKXLPV-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC(CC1)(C3C2C3)C(C)(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



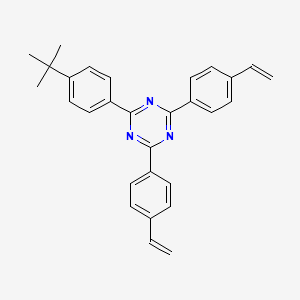
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
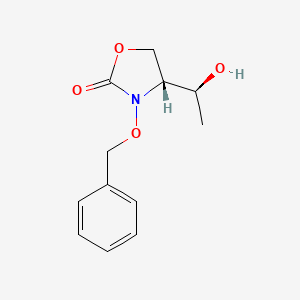
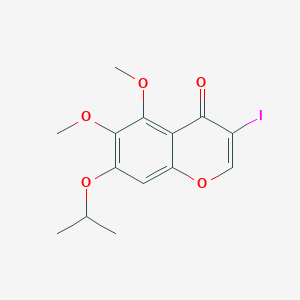
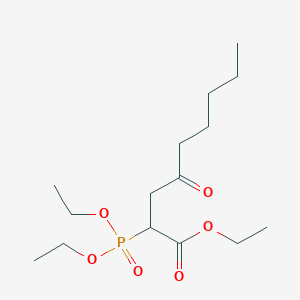
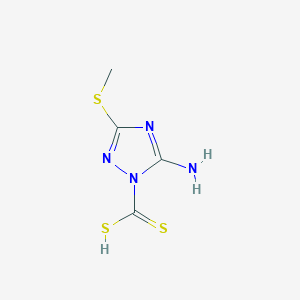
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
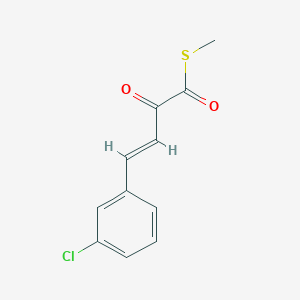
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
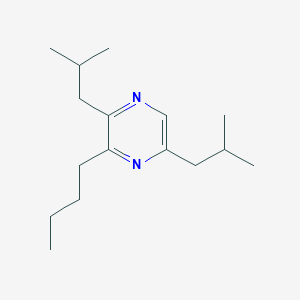
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
